molecular formula C9H9NO2S B8381339 pyrrolo[2,1-b]thiazole-7-carboxylic Acid Ethyl Ester

pyrrolo[2,1-b]thiazole-7-carboxylic Acid Ethyl Ester

Cat. No.: B8381339
M. Wt: 195.24 g/mol
InChI Key: VWVPXBPVZFLUER-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-b]thiazole-7-carboxylic Acid Ethyl Ester is a useful research compound. Its molecular formula is C9H9NO2S and its molecular weight is 195.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

ethyl pyrrolo[2,1-b][1,3]thiazole-7-carboxylate

InChI

InChI=1S/C9H9NO2S/c1-2-12-9(11)7-3-4-10-5-6-13-8(7)10/h3-6H,2H2,1H3

InChI Key

VWVPXBPVZFLUER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N(C=C1)C=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere (trimethylsilyl)methyl trifluoromethanesulfonate (16.3 mmol) is added dropwise to a mixture of 2-methylthio-1,3-thiazole (15.5 mmol) in MeCN (75 mL). The mixture is treated with propynoic acid ethyl ester (23.2 mmol), kept with occasional shaking for 30 min at RT and added dropwise to a vigorously stirred solution of CsF (21.7 mmol) and propynoic acid ethyl ester (23.2 mmol) in MeCN (75 mL). After stirring for 1 h the mixture is concentrated in vacuo, diluted with DCM (100 mL), washed twice with water and twice with brine and dried over Na2SO4. The solvents are removed in vacuo and the residue is purified by FC (gradient: heptane to heptane/EtOAc 8/2) to give the desired product.
Quantity
16.3 mmol
Type
reactant
Reaction Step One
Quantity
15.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
23.2 mmol
Type
reactant
Reaction Step Two
Name
Quantity
21.7 mmol
Type
reactant
Reaction Step Three
Quantity
23.2 mmol
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

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